L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl- is a peptide composed of four amino acids: L-aspartic acid, L-asparagine, L-lysine, and L-threonine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling reactions.
Industrial Production Methods
Industrial production of peptides like L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to alter its properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Amino acid derivatives with protective groups are used in SPPS to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.
Scientific Research Applications
L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl- has several scientific research applications:
Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.
Biology: The compound can be employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Peptides like this one are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various cellular pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- L-Aspartic acid, L-α-aspartyl-L-cysteinyl-L-leucyl-L-leucyl-L-cysteinyl-L-alanyl-L-tyrosyl-L-seryl-L-isoleucyl-L-α-glutamyl-L-phenylalanylglycyl-L-threonyl-L-asparaginyl-L-isoleucyl-L-seryl-L-lysyl-L-α-glutamyl-L-histidyl-
- L-Aspartic acid, L-α-aspartylglycyl-L-seryl-L-phenylalanyl-L-seryl-L-α-aspartyl-L-α-glutamyl-L-methionyl-L-asparaginyl-L-threonyl-L-isoleucyl-L-leucyl-L-α-aspartyl-L-asparaginyl-L-leucyl-L-alanyl-L-alanyl-L-arginyl-L-α-aspartyl-
Uniqueness
L-Aspartic acid, L-asparaginyl-L-lysyl-L-threonyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
Properties
CAS No. |
652977-18-9 |
---|---|
Molecular Formula |
C18H32N6O9 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C18H32N6O9/c1-8(25)14(17(31)23-11(18(32)33)7-13(27)28)24-16(30)10(4-2-3-5-19)22-15(29)9(20)6-12(21)26/h8-11,14,25H,2-7,19-20H2,1H3,(H2,21,26)(H,22,29)(H,23,31)(H,24,30)(H,27,28)(H,32,33)/t8-,9+,10+,11+,14+/m1/s1 |
InChI Key |
HLSXXRUTHZDOJS-SEKJGCFDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.